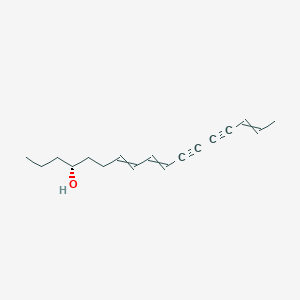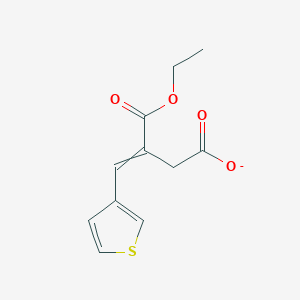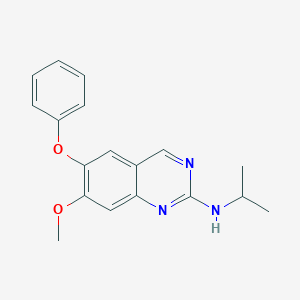![molecular formula C12H16O3 B14202455 Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 854907-84-9](/img/structure/B14202455.png)
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound known for its unique structure and properties. It is also referred to as deoxyarbutin. This compound is characterized by the presence of a phenol group substituted with a methyl group and a tetrahydropyran-2-yloxy group. It has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be achieved through various chemical reactions. One common method involves the reaction of 3-methylphenol with tetrahydropyranyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methyl and tetrahydropyran-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: A variety of substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Used in the formulation of cosmetics and skincare products due to its skin-lightening properties.
Mecanismo De Acción
The mechanism of action of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis by downregulating the expression of B-cell lymphoma 2 (Bcl-2) and activating caspase-9, caspase-3, and poly (adenosine diphosphate-ribose) polymerase. This leads to programmed cell death and inhibition of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but lacks the methyl group.
Hydroquinone: Lacks the tetrahydropyran-2-yloxy group but has similar phenolic properties.
Arbutin: Contains a glucose moiety instead of the tetrahydropyran-2-yloxy group.
Uniqueness
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and its use in cosmetic formulations highlight its versatility and potential .
Propiedades
Número CAS |
854907-84-9 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-methyl-4-(oxan-2-yloxy)phenol |
InChI |
InChI=1S/C12H16O3/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h5-6,8,12-13H,2-4,7H2,1H3 |
Clave InChI |
JXSDQAYYRMBHMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)



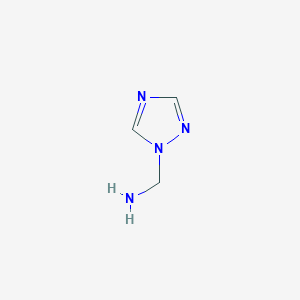
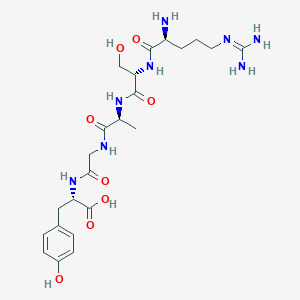
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
